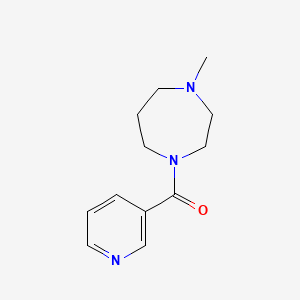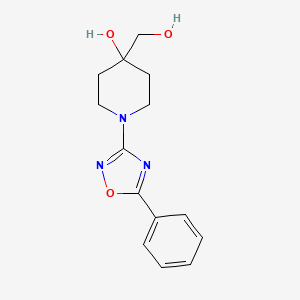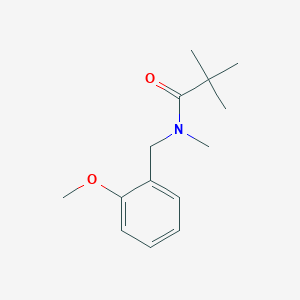![molecular formula C17H11F3N2O B5493369 5-(2-phenylvinyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5493369.png)
5-(2-phenylvinyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-phenylvinyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a compound that has gained considerable attention in the field of scientific research due to its unique chemical structure and potential applications. This compound is also known as PFO and has been synthesized using various methods.
作用機序
The mechanism of action of PFO is not fully understood, but it is believed to involve interactions with cellular membranes and proteins. PFO has been shown to interact with lipid bilayers and induce membrane permeabilization, which may be related to its potential use as a drug delivery system. PFO has also been shown to interact with proteins, such as bovine serum albumin, and induce conformational changes, which may be related to its potential use as a fluorescent probe for imaging biological systems.
Biochemical and Physiological Effects
PFO has been shown to exhibit low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have shown that PFO can be internalized by cells and localize in the cytoplasm and nucleus. PFO has also been shown to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent.
実験室実験の利点と制限
PFO exhibits several advantages for use in lab experiments, including its high fluorescence quantum yield, good photostability, and low toxicity. However, PFO also has some limitations, such as its sensitivity to pH and temperature, which may affect its fluorescence properties.
将来の方向性
There are several future directions for research on PFO. One potential area of research is the development of PFO-based drug delivery systems for targeted drug delivery. Another area of research is the development of PFO-based fluorescent probes for imaging biological systems. Additionally, further studies are needed to fully understand the mechanism of action of PFO and its potential applications in various fields.
Conclusion
In conclusion, PFO is a compound that has gained considerable attention in the field of scientific research due to its unique chemical structure and potential applications. The synthesis of PFO can be achieved using various methods, and it has been extensively studied for its potential applications in various fields. PFO exhibits excellent optical properties, low toxicity, and good biocompatibility, making it a promising candidate for use in lab experiments and biomedical applications. Further research is needed to fully understand the mechanism of action of PFO and its potential applications in various fields.
合成法
The synthesis of PFO can be achieved using various methods, such as the reaction of 2-phenylacetonitrile with trifluoromethylphenylhydrazine and chloroacetic acid, or the reaction of 2-phenylacetonitrile with trifluoromethylphenylhydrazine and carbon disulfide. The latter method is more efficient and yields higher purity of PFO. The reaction involves the formation of an intermediate product, which is then cyclized to form PFO.
科学的研究の応用
PFO has been extensively studied for its potential applications in various fields, including material science, organic electronics, and biomedical research. PFO exhibits excellent optical properties, such as high fluorescence quantum yield and good photostability, making it a promising candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. In biomedical research, PFO has been investigated for its potential as a fluorescent probe for imaging biological systems, as well as its potential use in drug delivery systems.
特性
IUPAC Name |
5-[(E)-2-phenylethenyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O/c18-17(19,20)14-8-4-7-13(11-14)16-21-15(23-22-16)10-9-12-5-2-1-3-6-12/h1-11H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIPTPNWKOBAIB-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(E)-2-phenylethenyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide](/img/structure/B5493294.png)

![N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5493328.png)

![N-methyl-N'-(3-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5493333.png)

![4-({(2R,5S)-5-[(6-methyl-2-phenylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)morpholine](/img/structure/B5493343.png)
![1'-[(5-phenyl-3-isoxazolyl)carbonyl]spiro[indene-1,4'-piperidine]](/img/structure/B5493351.png)
![2-(2-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5493353.png)
![{4-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-morpholinyl}acetic acid](/img/structure/B5493361.png)
![N-(2,6-dichlorophenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5493363.png)
![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5493377.png)
![N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide](/img/structure/B5493390.png)